Glycylcyclines Demonstrate 5-Fold Stronger Ribosomal Binding Affinity Than Tetracycline
Pecocycline, as a member of the glycylcycline class, exhibits significantly enhanced binding to the 30S ribosomal subunit compared to its progenitor molecule, tetracycline. Glycylcycline derivatives bind 5-fold more effectively than tetracycline to the high-affinity binding site on the 70S ribosome of E. coli [1]. This enhanced binding affinity correlates with a 10-fold increase in potency for inhibiting bacterial translation in cell-free assays, a functional advantage not observed with unmodified tetracyclines [1].
| Evidence Dimension | Ribosomal Binding Affinity (relative) |
|---|---|
| Target Compound Data | 5-fold more effective binding than tetracycline (for the glycylcycline class) |
| Comparator Or Baseline | Tetracycline (baseline) |
| Quantified Difference | 5-fold increase in binding affinity |
| Conditions | Escherichia coli 70S ribosome binding assay |
Why This Matters
This enhanced binding translates to superior potency, a critical factor for researchers investigating bacterial protein synthesis inhibition, especially in the context of tetracycline resistance where binding is often compromised.
- [1] Bergeron, J., Ammirati, M., Danley, D., James, L., Norcia, M., Retsema, J., Strick, C. A., Su, W. G., Sutcliffe, J., & Wondrack, L. (1996). Glycylcyclines bind to the high-affinity tetracycline ribosomal binding site and evade Tet(M)- and Tet(O)-mediated ribosomal protection. Antimicrobial Agents and Chemotherapy, 40(9), 2226-2228. View Source
